![molecular formula C10H11BrN2O2 B8125720 (2-Bromo-5-nitro-benzyl)-cyclopropyl-amine](/img/structure/B8125720.png)
(2-Bromo-5-nitro-benzyl)-cyclopropyl-amine
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Description
(2-Bromo-5-nitro-benzyl)-cyclopropyl-amine is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Biological Activity
(2-Bromo-5-nitro-benzyl)-cyclopropyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings, data tables, and case studies.
Chemical Structure
The compound features a bromine atom and a nitro group on the benzyl ring, which may influence its biological activity. The cyclopropyl amine moiety adds to its structural complexity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound.
Key Findings:
- The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of this compound
Bacteria | MIC (µg/mL) |
---|---|
Escherichia coli | 4.69 |
Staphylococcus aureus | 5.64 |
Pseudomonas aeruginosa | 11.29 |
Bacillus subtilis | 8.33 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity.
Key Findings:
- The compound has shown effectiveness against common fungal pathogens, including Candida albicans.
Table 2: Antifungal Activity of this compound
Fungus | MIC (µg/mL) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
The antifungal activity indicates its potential utility in treating fungal infections, particularly in immunocompromised patients.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
Key Findings:
- The compound exhibits cytotoxic effects against several cancer types, with IC50 values indicating effective concentration levels for inhibiting cell growth.
Table 3: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 7.0 |
HeLa (cervical cancer) | 14.0 |
A549 (lung cancer) | 10.0 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer cells, it may induce apoptosis through modulation of specific signaling pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant E. coli showed promising results, with significant inhibition compared to standard antibiotics.
- Case Study on Anticancer Properties : Research involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting a potential therapeutic application in oncology.
Properties
IUPAC Name |
N-[(2-bromo-5-nitrophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-4-3-9(13(14)15)5-7(10)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQSFMYOSHXKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.